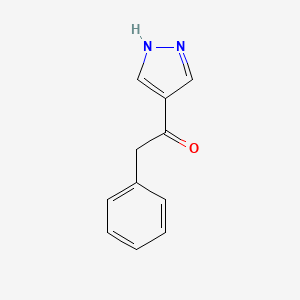

2-Phenyl-1-(1h-pyrazol-4-yl)ethanone

Description

Properties

CAS No. |

112675-13-5 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-phenyl-1-(1H-pyrazol-4-yl)ethanone |

InChI |

InChI=1S/C11H10N2O/c14-11(10-7-12-13-8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13) |

InChI Key |

BJFODKFXQZWCDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CNN=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Phenyl 1 1h Pyrazol 4 Yl Ethanone and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete proton and carbon framework and establish the connectivity between atoms.

The 1H NMR spectrum of 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone provides critical information about the number and chemical environment of the different protons in the molecule. The signals are expected in distinct regions of the spectrum, reflecting the electronic environment of each proton.

Pyrazole (B372694) Protons: The protons on the pyrazole ring, H-3 and H-5, are typically observed as singlets in the aromatic region, generally between δ 7.5 and 8.0 ppm. nih.gov The N-H proton of the pyrazole ring gives a broad singlet, which can appear over a wide chemical shift range and may exchange with deuterium (B1214612) oxide (D₂O).

Methylene (B1212753) Protons: The two protons of the methylene bridge (-CH₂-) are chemically equivalent and appear as a sharp singlet. Due to the deshielding effects of the adjacent phenyl group and the carbonyl group, this signal is expected to be found around δ 3.9–4.4 ppm. mdpi.comnih.gov

Phenyl Protons: The five protons of the phenyl ring typically appear as a complex multiplet in the aromatic region, usually between δ 7.2 and 7.5 ppm. nih.gov

Table 1: Typical ¹H NMR Chemical Shift Ranges for 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (Pyrazole) | Variable (e.g., ~12.8) nih.gov | Broad Singlet |

| H-3, H-5 (Pyrazole) | 7.5 - 8.0 | Singlet |

| C₆H₅ (Phenyl) | 7.2 - 7.5 | Multiplet |

| -CH₂- (Methylene) | 3.9 - 4.4 nih.gov | Singlet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Carbonyl Carbon: The most downfield signal in the spectrum corresponds to the carbonyl carbon (C=O) of the ethanone (B97240) moiety, typically appearing in the range of δ 190–200 ppm. For similar structures like 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, this signal is observed at 194.7 ppm. mdpi.com

Aromatic and Heteroaromatic Carbons: The carbon atoms of the phenyl and pyrazole rings resonate in the δ 110–145 ppm region. The specific shifts depend on the substitution pattern and electronic environment. nih.govscispace.com

Methylene Carbon: The carbon of the methylene bridge (-CH₂-) is expected to appear in the range of δ 40–50 ppm. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | 190 - 200 mdpi.com |

| C (Phenyl & Pyrazole Rings) | 110 - 145 nih.gov |

| -CH₂- (Methylene) | 40 - 50 mdpi.com |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu In 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone, COSY would primarily show correlations among the protons within the phenyl ring. The methylene and pyrazole ring protons, being isolated singlets, would not show cross-peaks to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu It provides a direct link between the ¹H and ¹³C spectra, confirming, for example, which carbon signal corresponds to the methylene protons and which signals belong to the protonated carbons of the phenyl and pyrazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (2-3 bonds) between protons and carbons. sdsu.edu Key HMBC correlations for this molecule would include:

A correlation from the methylene protons (-CH₂-) to the carbonyl carbon (C=O), the C-4 of the pyrazole ring, and the quaternary C-1 of the phenyl ring.

Correlations from the pyrazole protons (H-3/H-5) to the other carbons within the pyrazole ring (C-4, C-5/C-3).

Rotamer Identification: In some acyl-heterocycle systems, restricted rotation around the single bond connecting the pyrazole ring and the acyl group can lead to the existence of conformational isomers, or rotamers. researchgate.net If the barrier to rotation is high enough on the NMR timescale, this can result in a doubling of some or all NMR signals, representing the different conformers. Variable-temperature NMR studies can help analyze such dynamic processes.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group fingerprint.

The FTIR spectrum is dominated by a few key absorption bands that are characteristic of the molecule's functional groups.

N-H Stretch: A broad absorption band corresponding to the N-H stretching vibration of the pyrazole ring is expected in the region of 3100–3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group appears just below 3000 cm⁻¹.

C=O Stretch: The most intense and characteristic band is the carbonyl (C=O) stretching vibration of the ketone, which is expected around 1660-1680 cm⁻¹. In an analogous compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, this band appears at 1663 cm⁻¹. mdpi.com

C=C and C=N Stretches: Vibrations from the C=C bonds of the phenyl ring and the C=N/C=C bonds of the pyrazole ring are found in the 1450–1615 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the carbon skeleton, which may be weak in the IR spectrum. researchgate.netchemicalbook.com

Table 3: Characteristic Vibrational Frequencies for 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H Stretch (Pyrazole) | 3100 - 3300 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| C=O Stretch (Ketone) | 1660 - 1680 mdpi.com | FTIR (Strong), Raman (Weak) |

| C=C, C=N Stretches (Rings) | 1450 - 1615 mdpi.com | FTIR, Raman |

High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Molecular Ion and Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). dergipark.org.tr For 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone (C₁₁H₁₀N₂O), the calculated exact mass of the protonated molecule is approximately 187.0866 Da. An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would unambiguously confirm the elemental formula.

Fragmentation Pattern: Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry reveals characteristic fragmentation pathways. For this molecule, a primary fragmentation would be the alpha-cleavage adjacent to the carbonyl group. This can result in two main fragment ions:

Loss of the pyrazol-4-ylmethyl radical to form the stable benzoyl cation at m/z 105.

Loss of the benzoyl radical to form the pyrazol-4-ylmethyl cation at m/z 81.

The relative abundance of these fragments provides further evidence for the proposed structure.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields absolute stereochemistry and detailed conformational data. nih.gov

For 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone, an X-ray crystal structure would reveal:

Unambiguous Connectivity: It would confirm the atomic connections, verifying the structure predicted by NMR and MS.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained.

Conformation: The analysis would determine the solid-state conformation, including the dihedral angle between the plane of the phenyl ring and the pyrazole ring. This provides insight into the degree of planarity and steric interactions within the molecule. Crystal structures of related 4-acyl pyrazoles and N-phenyl pyrazoles have been extensively studied, providing a basis for comparison. nih.govacs.org

Intermolecular Interactions: It would elucidate the packing of molecules in the crystal lattice, revealing intermolecular forces such as hydrogen bonding (involving the pyrazole N-H) and π-π stacking, which govern the solid-state properties. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. For pyrazole derivatives, the observed absorption bands are typically associated with π → π* and n → π* transitions of the aromatic rings and the pyrazole system.

The electronic absorption spectra of several pyrazole analogues have been recorded, revealing characteristic absorption maxima (λmax). For instance, a study of various substituted pyrazole compounds provided the UV-Vis data shown in the table below. nih.govacs.org The λmax values are influenced by the nature and position of substituents on both the phenyl and pyrazole rings.

A detailed investigation of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (DPPPM) combined experimental and theoretical (Time-Dependent Density Functional Theory, TD-DFT) approaches to analyze its electronic spectral properties. physchemres.orgresearchgate.net The experimental UV-Vis spectra were recorded in dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO), showing solvent effects on the absorption wavelengths. physchemres.orgresearchgate.net The theoretical calculations in the gas phase and in solution provided a deeper understanding of the electronic transitions involved. physchemres.orgresearchgate.net

Interactive Table: UV-Vis Spectroscopic Data of Pyrazole Analogues

| Compound | λmax (nm) | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Solvent | Reference |

| 3,5-Dimethyl-1H-pyrazole | 218 | 435 | Not Specified | nih.govacs.org |

| 3,5-Diphenyl-1H-pyrazole | 254 | 1046 | Not Specified | nih.govacs.org |

| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | 252 | 1029 | Not Specified | nih.govacs.org |

| 3-(Trifluoromethyl)-5-methyl-1H-pyrazole | 218 | 685 | Not Specified | nih.govacs.org |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | 276.81 (calc), Not specified (exp) | Not Specified | DCM | physchemres.orgresearchgate.net |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | 275.69 (calc), Not specified (exp) | Not Specified | DMSO | physchemres.orgresearchgate.net |

Elemental Microanalysis for Empirical Formula Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound, providing strong evidence of its purity and composition.

While a specific table of elemental analysis for 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone is not provided in the surveyed literature, the characterization of its analogues frequently relies on this method. For example, the synthesis of novel pyrazole derivatives often includes a step of elemental analysis to confirm that the elemental composition of the synthesized product matches the theoretically calculated values. This is a standard procedure in synthetic chemistry to ensure the correct product has been obtained.

In a study on pyrazole-based compounds, the structures of the synthesized ligands were confirmed using various spectroscopic techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), which provides precise mass-to-charge ratio (m/z) data. nih.govacs.org This high-resolution mass spectrometry serves a similar purpose to traditional elemental analysis by confirming the elemental composition through the accurate mass of the molecular ion. The table below presents the calculated and found m/z values for several pyrazole derivatives, which corroborates their proposed structures. nih.govacs.org

Interactive Table: High-Resolution Mass Spectrometry Data of Pyrazole Analogues

| Compound | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |

| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 97.0766 | 97.0759 | nih.govacs.org |

| 3,5-Diphenyl-1H-pyrazole | C₁₅H₁₂N₂ | 221.1079 | 221.1051 | nih.govacs.org |

| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | C₁₀H₇F₃N₂ | 213.0640 | 213.0665 | nih.govacs.org |

| 3-(Trifluoromethyl)-5-methyl-1H-pyrazole | C₅H₅F₃N₂ | 151.0483 | 151.0456 | nih.govacs.org |

Future Research Directions and Unexplored Avenues for 2 Phenyl 1 1h Pyrazol 4 Yl Ethanone Research

Rational Design of Novel Pyrazole-Ethanone Hybrid Molecules

A promising direction for future research lies in the rational design and synthesis of hybrid molecules that incorporate the 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone core with other pharmacologically active scaffolds. nih.gov This molecular hybridization approach aims to create synergistic effects, enhance binding affinity, improve selectivity, or overcome drug resistance by combining the functionalities of two or more bioactive moieties within a single molecule.

Several strategies can be envisioned for creating such hybrids:

Integration with other Heterocycles: Fusing or linking the pyrazole-ethanone structure with other heterocyclic rings known for their biological activities, such as thiazole, pyran, phthalazinone, or pyrimidine, could yield novel compounds with unique pharmacological profiles. nih.govnih.govresearchgate.net For instance, pyran-linked pyrazole (B372694) hybrids have been explored for their anti-inflammatory and anticancer activities. nih.govresearchgate.net

Chalcone Conjugates: Chalcones, known for their broad spectrum of biological activities including anticancer effects, can be integrated with the pyrazole-ethanone scaffold. mdpi.com The design of pyrazole-linked hybrid chalcone conjugates could lead to potent agents, potentially acting as tubulin polymerization inhibitors. mdpi.com

Pharmacophore Integration: By combining the key structural features (pharmacophores) of the pyrazole-ethanone core with those of known inhibitors of specific enzymes, novel targeted therapies can be designed. rsc.org An example is the integration of a pyrazole scaffold with a rhodanine moiety to create potent aldose reductase inhibitors. rsc.org

The design process for these hybrid molecules will rely heavily on understanding the structure-activity relationships (SAR) of both the pyrazole-ethanone core and the partnering scaffold to guide the selection of appropriate linkers and substitution patterns. ingentaconnect.com

Exploration of Emerging Biological Targets and Signaling Pathways

While pyrazole derivatives have been extensively studied against a range of targets, the specific biological activities of 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone are less defined. A crucial avenue for future research is the systematic screening of this compound and its rationally designed analogues against a diverse panel of emerging biological targets and signaling pathways implicated in various diseases.

Potential areas for exploration include:

Protein Kinases: Kinases are key regulators of cellular processes and prominent targets in cancer therapy. nih.goveco-vector.com Screening pyrazole-ethanone derivatives against various kinase families, such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Phosphoinositide 3-kinases (PI3Ks), could identify novel kinase inhibitors. mdpi.comnih.govrsc.org For example, novel pyrazole derivatives have shown potent inhibition of CDK2. rsc.orgresearchgate.net

Enzyme Inhibition: Beyond kinases, many other enzymes are validated drug targets. Future studies could investigate the inhibitory potential of these compounds against enzymes like aldose reductase (implicated in diabetic complications), N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) (a target for novel antibiotics), and cyclooxygenase (COX) enzymes (for anti-inflammatory applications). rsc.orgnih.govnih.gov

Signaling Pathway Modulation: Research should aim to elucidate the mechanisms of action by investigating how these compounds affect critical signaling pathways. researchgate.net For instance, pyrazole derivatives have been shown to interfere with pathways like mTOR signaling. nih.gov Exploring their impact on pathways involved in cancer, inflammation, neurodegenerative disorders, and metabolic diseases could reveal new therapeutic applications. researchgate.netacs.orgmdpi.com

This exploration will be facilitated by high-throughput screening technologies and cell-based assays to identify lead compounds for further development.

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering cost-effective and efficient ways to design and optimize lead compounds. eurasianjournals.comeurasianjournals.com For 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone research, advanced computational approaches can significantly accelerate the discovery of novel therapeutics.

Future computational studies should focus on:

Predictive Modeling: Techniques like molecular docking can be used to predict the binding modes and affinities of pyrazole-ethanone analogues to specific biological targets. rsc.orgeurasianjournals.com This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. Molecular dynamics (MD) simulations can further validate the stability of ligand-receptor complexes and provide insights into their dynamic behavior. rsc.orgresearchgate.neteurasianjournals.com

De Novo Design: Algorithmic approaches can be used to design entirely new molecules tailored to fit the active site of a target protein. Starting with the 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone scaffold, these methods can suggest novel substitutions and modifications to maximize binding affinity and selectivity.

ADMET Prediction: In silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for early-stage drug development. researchgate.net Applying these models to newly designed pyrazole-ethanone derivatives can help identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. nih.gov

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecules, aiding in the confirmation of their structure and understanding their chemical behavior. eurasianjournals.comeurasianjournals.comresearchgate.netdntb.gov.ua

The integration of these computational techniques will enable a more rational and targeted approach to the design of the next generation of pyrazole-ethanone-based therapeutic agents. eurasianjournals.com

Development of Innovative Synthetic Methodologies for Complex Analogues

The synthesis of diverse and structurally complex analogues of 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone is fundamental to exploring its full therapeutic potential. While classical methods for pyrazole synthesis, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research should focus on developing and applying more innovative and efficient synthetic methodologies. researchgate.netmdpi.comnih.gov

Key areas for synthetic innovation include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step, aligning with the principles of green chemistry. mdpi.commdpi.com Developing novel MCRs for the synthesis of highly substituted pyrazole-ethanone derivatives would provide efficient access to large compound libraries for biological screening. mdpi.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netrsc.org Applying this technology to the synthesis of complex pyrazole analogues can accelerate the drug discovery process. rsc.org

Novel Catalytic Systems: The exploration of new catalysts, including transition metals and organocatalysts, can enable previously inaccessible transformations and improve the efficiency and selectivity of synthetic routes. researchgate.netmdpi.com For instance, copper-catalyzed domino reactions have been used for the facile preparation of pyrazoles. nih.gov

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse collections of molecules from a common starting material. Applying DOS strategies to the 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone scaffold would allow for a broad exploration of the surrounding chemical space, increasing the probability of discovering novel bioactive compounds. mdpi.com

By embracing these advanced synthetic techniques, chemists can efficiently generate a wide array of complex analogues, providing a rich source of new chemical entities for pharmacological evaluation.

Q & A

Q. Table 1. Representative Synthesis Conditions

| Reagent/Condition | Role | Optimization Tips |

|---|---|---|

| Hydrazine hydrate | Cyclizing agent | Use stoichiometric excess (1.2 eq) |

| Glacial acetic acid | Catalyst/Solvent | Maintain pH < 3 for efficiency |

| Ethanol | Recrystallization solvent | Pre-cool to 4°C for better crystals |

Basic: What safety protocols are critical when handling 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone in laboratory settings?

Methodological Answer:

Safety measures are essential due to potential skin/eye irritation and harmful inhalation risks:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid).

- Waste disposal : Segregate organic waste and consult certified biohazard disposal services .

- Emergency response : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Methodological Answer:

Discrepancies in literature data require systematic validation:

Cross-reference multiple sources : Compare data from peer-reviewed journals (e.g., melting point in vs. derivatives in ).

Experimental validation :

- Solubility : Perform gradient solubility tests in DMSO, ethanol, and water.

- Thermal analysis : Use differential scanning calorimetry (DSC) for precise melting point determination.

Crystallographic verification : Confirm molecular packing and purity via single-crystal X-ray diffraction .

Advanced: What crystallographic strategies are recommended for refining the structure of 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone derivatives?

Methodological Answer:

For accurate structural elucidation:

- Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Software refinement : Employ SHELXL for least-squares refinement (R-factor < 0.05) and SHELXS for phase solving .

- Parameter optimization : Adjust absorption correction (e.g., SADABS) and anisotropic displacement parameters for non-H atoms.

Q. Table 2. Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P2₁/c |

| Unit cell dimensions | a = 5.39 Å, b = 20.24 Å, c = 18.16 Å |

| Refinement method | Full-matrix least-squares on F² |

Advanced: How can the bioactivity of 2-Phenyl-1-(1H-pyrazol-4-yl)ethanone be systematically evaluated for drug discovery?

Methodological Answer:

Bioactivity screening involves:

Target identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors .

In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., ATPase activity).

- Cytotoxicity : Test against cancer cell lines (e.g., P19 or D3 cells) at 1–100 µM concentrations .

Structure-activity relationship (SAR) : Modify substituents (e.g., nitro or methyl groups) to enhance potency .

Advanced: What analytical techniques are most effective for characterizing by-products in the synthesis of this compound?

Methodological Answer:

By-product identification requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.